

# Gallium-69 versus Gallium-67/68 for biomedical imaging applications

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Gallium Radioisotopes for Biomedical Imaging: Ga-67 vs. Ga-68

For researchers, scientists, and drug development professionals, the choice of radionuclide is a critical decision in the design of biomedical imaging studies. While the query specified a comparison including **Gallium-69** (<sup>69</sup>Ga), it is important to clarify at the outset that <sup>69</sup>Ga is a stable, non-radioactive isotope of gallium. As biomedical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) rely on the detection of radiation, stable isotopes like <sup>69</sup>Ga are not suitable for these applications.

This guide, therefore, focuses on the two most clinically relevant radioactive isotopes of gallium: Gallium-67 (<sup>67</sup>Ga) and Gallium-68 (<sup>68</sup>Ga). We provide a detailed, data-driven comparison of their properties, production, imaging performance, and applications to inform the selection process for preclinical and clinical imaging.

## **Physical and Nuclear Properties**

The fundamental differences between <sup>67</sup>Ga and <sup>68</sup>Ga arise from their distinct nuclear decay properties. <sup>67</sup>Ga decays by electron capture, emitting gamma rays suitable for SPECT imaging, while <sup>68</sup>Ga decays by positron emission, which is ideal for the higher-resolution PET imaging modality.[1][2]



| Property          | Gallium-67 ( <sup>67</sup> Ga)                                        | Gallium-68 ( <sup>68</sup> Ga)                         |
|-------------------|-----------------------------------------------------------------------|--------------------------------------------------------|
| Half-life         | 78.3 hours (3.26 days)[3][4]                                          | 67.8 minutes[5]                                        |
| Decay Mode        | Electron Capture[3]                                                   | 89% Positron Emission (β+),<br>11% Electron Capture[6] |
| Primary Emissions | Gamma photons: 93 keV<br>(39%), 185 keV (21%), 300<br>keV (17%)[7][8] | Positrons (β+): Max Energy 1.9<br>MeV[6]               |
| Imaging Modality  | SPECT / SPECT-CT[1]                                                   | PET / PET-CT, PET/MRI[1]                               |

## **Production and Availability**

The methods of production for these two isotopes are vastly different, significantly impacting their accessibility and the logistics of their use.

- Gallium-67: Produced in a cyclotron by bombarding an enriched zinc-68 target with protons (<sup>68</sup>Zn(p,2n)<sup>67</sup>Ga reaction).[3][7] This process requires sophisticated infrastructure, and the final product must be transported from the production site to the clinical or research facility.
- Gallium-68: Primarily produced from a Germanium-68/Gallium-68 (<sup>68</sup>Ge/<sup>68</sup>Ga) generator.[9] The parent isotope, <sup>68</sup>Ge, has a long half-life (271 days), allowing the generator to be a long-term, on-site source of <sup>68</sup>Ga.[9] The <sup>68</sup>Ga daughter radionuclide is eluted from the generator as needed. This convenience has led to the widespread adoption of <sup>68</sup>Ga, likening its utility for PET to that of Technetium-99m for SPECT.[6]





Click to download full resolution via product page

A diagram illustrating the <sup>68</sup>Ge/<sup>68</sup>Ga generator process.

## **Comparative Imaging Performance and Applications**

The choice between <sup>67</sup>Ga and <sup>68</sup>Ga is fundamentally a choice between SPECT and PET, with significant implications for image quality, procedure time, and patient radiation dose.



| Parameter              | Gallium-67 (SPECT)                                                                                   | Gallium-68 (PET)                                                                                                                     |
|------------------------|------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Spatial Resolution     | Lower (~10-15 mm)                                                                                    | Higher (~4-6 mm)[8]                                                                                                                  |
| Sensitivity            | Lower                                                                                                | Higher[8]                                                                                                                            |
| Imaging Timepoint      | Delayed: 24-72 hours post-injection[10]                                                              | Rapid: ~60 minutes post-injection[11]                                                                                                |
| Procedure Duration     | Multi-day imaging protocol[10]                                                                       | ~1-2 hours total[4]                                                                                                                  |
| Patient Radiation Dose | Higher (Effective dose ~18.5 mSv for <sup>67</sup> Ga-citrate)[11]                                   | Lower (Effective dose ~3.0 mSv for <sup>68</sup> Ga-DOTATATE)[11]                                                                    |
| Primary Applications   | Inflammation, infection (e.g., fever of unknown origin, osteomyelitis), and lymphoma staging.[1][10] | Oncology: Neuroendocrine tumors (NETs) with <sup>68</sup> Ga-DOTATATE/NOC/TOC, Prostate cancer with <sup>68</sup> Ga-PSMA-11.[6][12] |

A prospective study directly comparing <sup>67</sup>Ga-citrate SPECT/CT and <sup>68</sup>Ga-citrate PET/CT for infection imaging found that for diagnosing infection, <sup>67</sup>Ga-citrate scintigraphy had a sensitivity of 84% and a specificity of 85%. In comparison, <sup>68</sup>Ga-citrate PET-CT had a sensitivity of 68% and a specificity of 74%.[13] While PET offers superior image resolution, the longer half-life and different biological handling of <sup>67</sup>Ga can be advantageous for imaging slow-developing inflammatory processes.[13]

## **Radiochemistry and Experimental Protocols**

The radiolabeling process is a crucial step in preparing a radiopharmaceutical for imaging. <sup>67</sup>Ga is typically used as gallium citrate, supplied ready for injection.[14] In contrast, <sup>68</sup>Ga eluted from a generator ([<sup>68</sup>Ga]GaCl<sub>3</sub>) must be rapidly chelated to a targeting molecule before administration.



| Parameter           | Gallium-67                                                         | Gallium-68                                                                                                |
|---------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Common Form         | [ <sup>67</sup> Ga]Ga-citrate                                      | [ <sup>68</sup> Ga]Ga <sup>3+</sup> chelated by a<br>bifunctional chelator                                |
| Common Chelators    | N/A (used as citrate salt)                                         | DOTA, NOTA, HBED-CC<br>(PSMA-11)[15][16]                                                                  |
| Radiolabeling Yield | N/A                                                                | Typically >95% for DOTA-peptides[7]                                                                       |
| Specific Activity   | 0.52 ± 0.16 MBq/μg ([ <sup>67</sup> Ga]Ga-<br>THP-trastuzumab)[10] | High specific activity<br>achievable (e.g., 18 ± 4 GBq/<br>μmol for [ <sup>68</sup> Ga]Ga-DOTA-SP)<br>[7] |
| In Vivo Stability   | Stable; binds to transferrin and lactoferrin in vivo[10]           | High; depends on the chelator's thermodynamic stability (NOTA > DOTA)[15]                                 |

## Experimental Protocol: Automated Radiolabeling of <sup>68</sup>Ga-DOTATATE

This protocol is a generalized example based on automated synthesis modules commonly used in clinical practice.[5][9]

Objective: To radiolabel the DOTA-TATE peptide with <sup>68</sup>Ga for PET imaging of neuroendocrine tumors.

#### Materials:

- 68Ge/68Ga generator (e.g., GalliaPharm®)
- Automated synthesis module (e.g., Scintomics GRP, Elysia-Raytest GAIA)
- Cassette and reagent kit for <sup>68</sup>Ga-DOTATATE synthesis (containing DOTA-TATE peptide, buffers, and purification cartridges)
- Sterile 0.1 M HCl for elution



- · Sterile vials, syringes, and needles
- Quality control equipment (e.g., radio-TLC, HPLC)

#### Methodology:

- Preparation (Pre-Synthesis):
  - Perform a preparatory elution of the <sup>68</sup>Ge/<sup>68</sup>Ga generator 4 to 24 hours prior to synthesis to ensure high <sup>68</sup>Ga purity.[5]
  - Install the sterile, single-use cassette and reagent kit into the automated synthesis module according to the manufacturer's instructions.
  - Dissolve the DOTA-TATE peptide vial with the provided HEPES buffer solution and transfer it to the designated reaction vial on the module.[9]
- Automated Synthesis:
  - Connect the generator's elution line to the input of the synthesis module cassette.
  - Initiate the automated sequence via the module's control software.
  - The module automatically performs the following steps:
    - Elution of <sup>68</sup>Ga from the generator directly into the reaction vessel.
    - Heating of the reaction mixture (typically 95°C for 5-15 minutes) to facilitate the chelation of <sup>68</sup>Ga by the DOTA moiety of the peptide.[7]
    - Purification of the newly formed [<sup>68</sup>Ga]Ga-DOTATATE, typically using a C18 solid-phase extraction (SPE) cartridge to remove unreacted <sup>68</sup>Ga and impurities.
    - Formulation of the final product in a sterile buffer solution and passage through a sterile filter into a shielded product vial.
- Quality Control (Post-Synthesis):







- Radiochemical Purity (RCP): Determine the percentage of <sup>68</sup>Ga successfully bound to DOTA-TATE. This is commonly performed using instant thin-layer chromatography (ITLC).
   The RCP should exceed 95%.[3][7]
- pH Measurement: Ensure the final product's pH is suitable for intravenous injection (typically between 4.5 and 8.5).
- Visual Inspection: Check for any particulate matter.
- Periodic Checks: Regularly test for <sup>68</sup>Ge breakthrough (must be <0.001%), sterility, and endotoxin levels as per pharmacopeia standards.[5]



#### General Radiopharmaceutical Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Positron emission tomography Wikipedia [en.wikipedia.org]
- 3. Fast and simple one-step preparation of <sup>68</sup>Ga citrate for routine clinical PET PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Case Study between Gallium-67 Citrate Scintigraphy and Gallium-68
   Citrate Positron Emission Tomography-Computed Tomography in Bone Infection PMC
   [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Video: A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 10. In vitro cytotoxicity of Auger electron-emitting [67Ga]Ga-trastuzumab PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gallium Scan StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. RetroSPECT: Gallium-67 as a Long-Lived Imaging Agent for Theranostics PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Gallium-69 versus Gallium-67/68 for biomedical imaging applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082052#gallium-69-versus-gallium-67-68-forbiomedical-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com